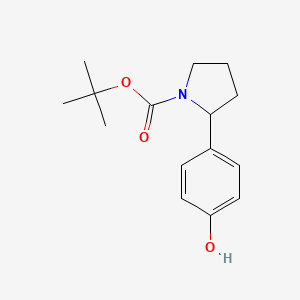

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 1785005-74-4 . It has a molecular weight of 263.34 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is 1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-4-5-13(16)11-6-8-12(17)9-7-11/h6-9,13,17H,4-5,10H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 263.34 .Scientific Research Applications

Chemical Synthesis and Drug Development

This compound is utilized in the synthesis of complex molecules. For instance, it is involved in the formation of all-cis trisubstituted pyrrolidin-2-ones, showcasing its utility in creating stereochemically rich structures for pharmaceutical applications (Weber et al., 1995). The compound's role in CYP450-mediated transformations is also noted, indicating its potential in drug metabolism studies (Prakash et al., 2008).

Catalysis and Material Science

Its application extends to catalysis, where it participates in palladium-catalyzed coupling reactions, demonstrating its versatility in creating a variety of substituted aryl compounds (Wustrow & Wise, 1991). This capability is crucial for developing new materials and catalysts.

Biological and Pharmacological Research

In biological contexts, derivatives of Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate are investigated for their antiinflammatory activities, suggesting a potential for developing new therapeutic agents with reduced side effects compared to current medications (Ikuta et al., 1987). Furthermore, its derivatives are studied for genotoxicity modulation, indicating its utility in evaluating the genotoxic potential of other compounds (Skolimowski et al., 2010).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed using this compound, such as enantioselective cyclizations for producing chiral pyrrolidines, essential in drug synthesis and material science (Chung et al., 2005). These methods highlight the compound's role in facilitating the synthesis of structurally complex and functionally diverse molecules.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-4-5-13(16)11-6-8-12(17)9-7-11/h6-9,13,17H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPIOHFSSXSERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)

![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)

![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

![N-cycloheptyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2869179.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2869184.png)